molecular formula C19H18N2O B14327405 N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine CAS No. 105365-72-8

N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine

Cat. No.: B14327405
CAS No.: 105365-72-8
M. Wt: 290.4 g/mol
InChI Key: OJKLROQYWREYDQ-UHFFFAOYSA-N
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Description

N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with a phenoxyphenylmethyl group and two amino groups at the 1 and 2 positions. It is a white solid that is soluble in organic solvents and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine typically involves a multi-step process. One common method starts with the reaction of 4-phenoxybenzyl chloride with benzene-1,2-diamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N1-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro groups.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br~2~) or sulfuric acid (H~2~SO~4~).

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N1-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,2-diamine: A simpler aromatic diamine with similar reactivity.

    4-Phenoxybenzylamine: Contains the phenoxyphenylmethyl group but lacks the second amino group.

    N~1~-Phenylbenzene-1,2-diamine: Similar structure but with a phenyl group instead of a phenoxyphenylmethyl group.

Uniqueness

N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine is unique due to the presence of both the phenoxyphenylmethyl group and the two amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound for various applications.

Properties

CAS No.

105365-72-8

Molecular Formula

C19H18N2O

Molecular Weight

290.4 g/mol

IUPAC Name

2-N-[(4-phenoxyphenyl)methyl]benzene-1,2-diamine

InChI

InChI=1S/C19H18N2O/c20-18-8-4-5-9-19(18)21-14-15-10-12-17(13-11-15)22-16-6-2-1-3-7-16/h1-13,21H,14,20H2

InChI Key

OJKLROQYWREYDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=CC=CC=C3N

Origin of Product

United States

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